2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
Description
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzodiazole core substituted with a 4-chlorophenyl group at position 2 and a sulfonyl chloride moiety at position 3. Its molecular formula is C₁₃H₈Cl₂N₂O₂S (molecular weight: 343.24 g/mol). The sulfonyl chloride group renders it highly reactive, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in nucleophilic substitution reactions .
Properties
Molecular Formula |
C13H8Cl2N2O2S |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
UVMRCAJBVMTEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which is then subjected to a series of reactions including esterification, hydrazination, and cyclization to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The major products are various oxidized or reduced derivatives of the benzodiazole ring.
Scientific Research Applications
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition . Additionally, the benzodiazole ring can interact with various binding sites through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(4-Bromophenyl)-1H-1,3-Benzodiazole-5-Sulfonyl Chloride
- Molecular Formula : C₁₃H₈BrClN₂O₂S
- Molecular Weight : 371.64 g/mol
- Key Difference : Bromine replaces chlorine at the phenyl para position.
- Impact: Bromine’s larger atomic radius (1.85 Å vs. Higher molecular weight (371.64 vs. 343.24 g/mol) may influence solubility and crystallinity.
- Applications : Brominated analogs are often explored for enhanced photostability in agrochemicals .
2-(4-Chlorophenyl)-1H-1,3-Benzodiazole-5-Carboxylic Acid
- Molecular Formula : C₁₄H₉ClN₂O₂
- Molecular Weight : 272.69 g/mol
- Key Difference : Carboxylic acid replaces sulfonyl chloride.
- Impact :
- Reduced electrophilicity due to the absence of the sulfonyl chloride leaving group.
- Carboxylic acid’s hydrogen-bonding capacity may improve solubility in polar solvents.
- Applications : Likely used as a precursor for amide or ester derivatives in drug synthesis .
Core Heterocycle Modifications
Myclobutanil (Triazole Derivative)
- Molecular Formula : C₁₅H₁₇ClN₄
- Key Difference : Contains a 1,2,4-triazole ring instead of benzodiazole.
- Impact :
- Triazole rings exhibit distinct coordination chemistry and biological activity (e.g., fungicidal action via cytochrome P450 inhibition).
- The propanenitrile side chain in myclobutanil enhances systemic mobility in plants.
- Applications : Widely used as a fungicide, unlike sulfonyl chloride derivatives, which are typically intermediates .
Sulfonyl Chloride Derivatives with Diverse Aromatic Systems
8-(Benzyloxy)quinoline-5-Sulfonyl Chloride
- Molecular Formula: C₁₆H₁₂ClNO₃S
- Molecular Weight : 333.80 g/mol
- Key Difference: Quinoline core with a benzyloxy substituent.
- Impact: Quinoline’s electron-deficient aromatic system may enhance reactivity in electrophilic substitutions. Benzyloxy group improves lipophilicity, favoring blood-brain barrier penetration in drug design.
- Applications: Potential use in neurological drug candidates .
3-tert-Butylbenzene-1-Sulfonyl Chloride
- Molecular Formula : C₁₀H₁₃ClO₂S
- Molecular Weight : 232.73 g/mol
- Key Difference : Simple benzene ring with a bulky tert-butyl group.
- Impact :
- Steric hindrance from tert-butyl reduces reaction rates in crowded environments.
- Lower molecular weight improves volatility for gas-phase applications.
- Applications : Common in polymer crosslinking agents .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparisons
Table 2: Reactivity and Application Trends
| Compound Type | Key Functional Group | Reactivity Profile | Primary Applications |
|---|---|---|---|
| Sulfonyl Chloride Derivatives | -SO₂Cl | High (nucleophilic substitution) | Pharmaceuticals, Agrochemicals |
| Carboxylic Acid Derivatives | -COOH | Moderate (hydrogen bonding) | Drug intermediates |
| Triazole Derivatives | -N–N–C≡N | Moderate (enzyme inhibition) | Fungicides |
| Quinoline Derivatives | -SO₂Cl, -OCH₂C₆H₅ | High (electron-deficient core) | CNS-targeted drugs |
Research Findings and Implications
- Electronic Effects : The electron-withdrawing chlorine in the target compound’s phenyl ring enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols .
- Steric Considerations : Bulkier substituents (e.g., tert-butyl in benzene sulfonyl chlorides) reduce reaction efficiency, whereas halogens (Cl/Br) balance reactivity and steric demand .
- Biological Activity : Benzodiazole sulfonyl chlorides are less biologically active per se but serve as critical intermediates for fungicides like myclobutanil, which leverage triazole rings for target binding .
Biological Activity
Introduction
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound, characterized by its chlorophenyl substituent and sulfonyl chloride functional group, has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Properties
- Molecular Formula : C13H8ClN2O2S
- Molecular Weight : 327.2 g/mol
- CAS Number : 1306607-18-0
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClN2O2S |
| Molecular Weight | 327.2 g/mol |
| CAS Number | 1306607-18-0 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antitumor, and enzyme inhibitory properties.
Antibacterial Activity
Recent research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis while displaying weaker effects against other strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes .
Antitumor Activity
The compound's potential as an antitumor agent is linked to its ability to interact with specific biological targets involved in cancer pathways. Research has highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . The structural characteristics of the compound may enhance its lipophilicity and biological efficacy, making it a candidate for further development as an anticancer drug.
Enzyme Inhibition
Enzyme inhibition studies have focused on the compound's ability to inhibit acetylcholinesterase (AChE) and urease. In vitro assays demonstrated strong inhibitory effects against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and managing urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzodiazole ring can significantly influence the compound's pharmacological profile. For example:
| Compound Name | Unique Characteristics |
|---|---|
| This compound | Chlorine substituent enhances biological activity |
| 2-(phenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride | No halogen substituent; broader application potential |
| 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride | Fluorine increases metabolic stability |
This table illustrates how different halogen substituents can affect both the chemical properties and biological activities of related compounds.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antibacterial Screening : A study evaluated several derivatives for their antibacterial activity against various strains. The results indicated that compounds with the chlorophenyl moiety exhibited enhanced activity against Bacillus subtilis compared to their non-halogenated counterparts .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of synthesized derivatives. The results showed that derivatives containing the sulfonamide group demonstrated significant inhibition of AChE and urease, indicating their potential therapeutic applications .
- Antitumor Efficacy : Research into the antitumor properties revealed that certain derivatives could effectively induce apoptosis in cancer cell lines through targeted mechanisms involving key signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
